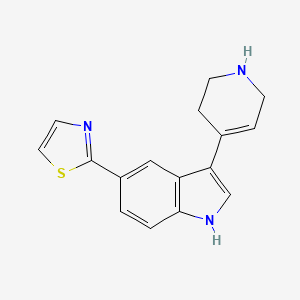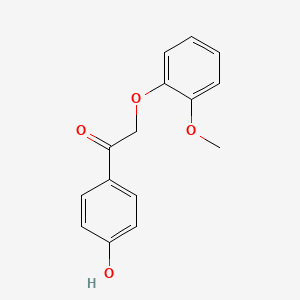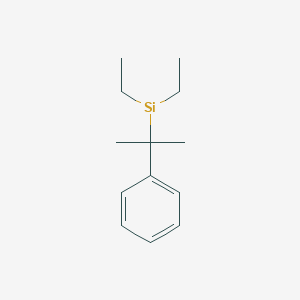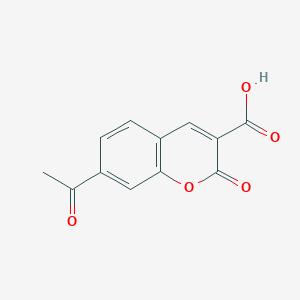
Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)-: is an organic compound with the molecular formula C12H13Br . This compound is characterized by the presence of a benzene ring substituted with a bromine atom and a 3,3-dimethyl-1-butynyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-bromo-2-iodobenzene with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst under Sonogashira coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Substituted Benzene Derivatives: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the 3,3-dimethyl-1-butynyl group provide sites for nucleophilic attack and coupling reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
- Benzene, 1-bromo-2,3-dimethyl-
- Benzene, 1-bromo-2,4-dimethyl-
- Benzene, 1-bromo-2,5-dimethyl-
Uniqueness: Benzene, 1-bromo-2-(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 3,3-dimethyl-1-butynyl group, which imparts distinct reactivity and steric properties compared to other bromo-substituted benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
197806-78-3 |
|---|---|
Fórmula molecular |
C12H13Br |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
1-bromo-2-(3,3-dimethylbut-1-ynyl)benzene |
InChI |
InChI=1S/C12H13Br/c1-12(2,3)9-8-10-6-4-5-7-11(10)13/h4-7H,1-3H3 |
Clave InChI |
QIFKKWVQTQQGGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


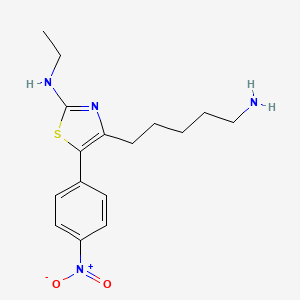
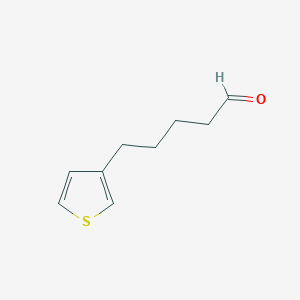
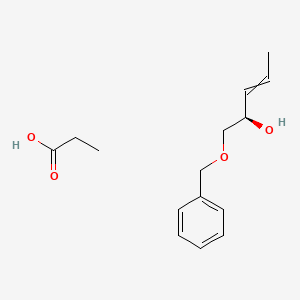

![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
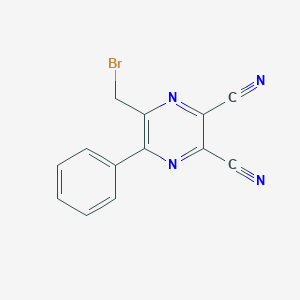


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
